molecular formula C15H24O B578284 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 CAS No. 1219805-62-5

2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2

Cat. No. B578284
CAS RN: 1219805-62-5
M. Wt: 227.399
InChI Key: NLZUEZXRPGMBCV-HSBDXKGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2” is a derivative of Butylated hydroxytoluene (BHT), also known as 2,6-Di-tert-butyl-4-methylphenol . BHT is a phenolic antioxidant .


Molecular Structure Analysis

The molecular formula of BHT is C15H24O . The structure of “2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2” would be similar, but with deuterium (D) atoms replacing some of the hydrogen atoms .


Physical And Chemical Properties Analysis

The compound “2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2” has a molecular weight of 241.48 . It is a solid at room temperature . The boiling point is 265 °C and the melting point is between 69-71 °C .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2 involves the alkylation of 2,6-di-tert-butyl-4-methylphenol with tert-butyl bromoacetate, followed by the reduction of the resulting ester with lithium aluminum hydride to yield the target compound.", "Starting Materials": [ "2,6-di-tert-butyl-4-methylphenol", "tert-butyl bromoacetate", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Dissolve 2,6-di-tert-butyl-4-methylphenol in anhydrous dichloromethane.", "Step 2: Add tert-butyl bromoacetate to the solution and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 4: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude ester.", "Step 6: Dissolve the crude ester in dry diethyl ether.", "Step 7: Add lithium aluminum hydride to the solution and stir at room temperature for 24 hours.", "Step 8: Quench the reaction by adding water and extract the organic layer with dichloromethane.", "Step 9: Dry the organic layer over anhydrous magnesium sulfate and filter the solution.", "Step 10: Concentrate the solution under reduced pressure to obtain the target compound." ] }

CAS RN

1219805-62-5

Product Name

2,6-DI(TERT-BUTYL-1-D1)-4-METHYL-D3-PHENOL-3,5-D2

Molecular Formula

C15H24O

Molecular Weight

227.399

IUPAC Name

3,5-dideuterio-2,6-bis(1-deuterio-2-methylpropan-2-yl)-4-(trideuteriomethyl)phenol

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D,5D,8D,9D

InChI Key

NLZUEZXRPGMBCV-HSBDXKGESA-N

SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.